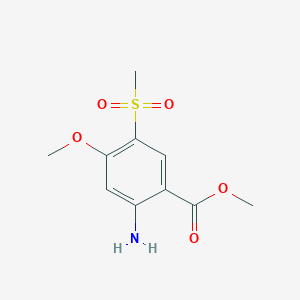

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

CAS No.:

Cat. No.: VC17671373

Molecular Formula: C10H13NO5S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO5S |

|---|---|

| Molecular Weight | 259.28 g/mol |

| IUPAC Name | methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate |

| Standard InChI | InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3 |

| Standard InChI Key | SKDVABFGPGBNAV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₅S | Derived |

| Molecular Weight | 259.27 g/mol | Calculated |

| SMILES | COC1=C(C(=C(C=C1)S(=O)(=O)C)N)C(=O)OC | Derived |

| InChIKey | Not explicitly reported | — |

The compound’s structure is corroborated by analogous compounds, such as 2-amino-5-methanesulfonyl-4-methoxybenzoic acid (CAS: 1258639-90-5), which shares the same aromatic substitution pattern but lacks the methyl ester moiety.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is documented, its production can be inferred from related methodologies. A two-step approach, similar to the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid , provides a plausible framework:

-

Sulfonation and Protection:

-

Deprotection and Isolation:

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Duration | Yield |

|---|---|---|---|

| 1 | Methanesulfonyl chloride, DCM, 0–5°C | 6–9 hr | ~70% |

| 2 | HCl/NaOH, reflux | 3–5 hr | ~85% |

This route mirrors the efficiency of the CN103304453A patent , which achieves 75% total yield for a structurally similar compound.

Physicochemical Properties

Spectral Data

Although experimental spectra for this compound are unavailable, predictions based on its analog (CID 50989187) suggest:

-

¹H NMR: Peaks for methoxy (δ 3.8–4.0 ppm), methyl ester (δ 3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm).

-

IR: Stretches for sulfonyl (1350–1160 cm⁻¹), ester carbonyl (1720 cm⁻¹), and amino (3350 cm⁻¹).

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and ester groups.

-

Stability: Susceptible to hydrolysis under strong acidic/basic conditions, given the ester linkage.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structural features align with bioactive molecules:

-

Sulfonamide analogs: Known for antimicrobial and anti-inflammatory activity.

-

Prodrug potential: Esterification enhances membrane permeability, with in vivo hydrolysis releasing the active carboxylic acid.

Agrochemical Research

Methanesulfonyl groups are prevalent in herbicide formulations, suggesting potential use in agrochemical discovery.

| Precaution | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, ventilation |

| Storage | Cool, dry place; inert atmosphere |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume